Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate is a bicyclic heterocyclic compound. It serves as a key intermediate in the synthesis of various biologically active compounds, including bicyclic heteroaryl-substituted 6-alkylidene penems []. It is derived from a proline meso-ionic synthon [].
Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate is a heterocyclic compound characterized by a fused ring system that combines pyrrole and pyrazole moieties. This compound is notable for its potential biological activities, particularly as an inhibitor of coagulation factors, which positions it as a candidate for therapeutic applications in managing blood coagulation disorders. The compound's chemical structure is defined by its unique bicyclic arrangement, which contributes to its reactivity and interaction with biological targets.
The compound is classified under heterocyclic organic compounds due to its structural features. It is synthesized from various precursors through cyclization reactions, often involving hydrazine derivatives and pyrrole derivatives. The chemical registry number for methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate is 1454848-65-7 .
The synthesis of methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate typically involves several key steps:
Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate features a bicyclic structure formed by a pyrrole ring fused to a pyrazole ring at the 1 and 2 positions. The presence of nitrogen atoms within these rings contributes to the compound's aromatic character and reactivity.
Key structural data includes:
Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate can undergo various chemical transformations:
The products of these reactions depend on the specific conditions applied:
Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate exhibits potential as an inhibitor of coagulation factors Xa and Xia. Its mechanism of action involves:
Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate typically exhibits:
The compound's chemical properties include:
Relevant analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to characterize its structure .
Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate has several notable applications in scientific research:
Microwave irradiation has revolutionized the synthesis of bicyclic heterocycles like methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate. This technique significantly accelerates intramolecular [3+2] cycloadditions involving proline-derived sydnones and acetylenic dipolarophiles. Under conventional heating, these reactions require 12–24 hours with yields of 45–65% and variable regioselectivity. Microwave-assisted protocols at 150°C achieve near-quantitative conversion in ≤30 minutes while improving regioselectivity for the 2-carboxylate isomer (>8:1 ratio). The rapid, uniform heating minimizes thermal decomposition pathways that plague traditional methods.
Table 1: Comparative Analysis of Cyclization Methods
Parameter | Microwave Method | Conventional Heating |
---|---|---|
Reaction Time | 20–30 min | 12–24 hours |
Yield | 85–95% | 45–65% |
2-/3- Isomer Ratio | >8:1 | 3:1 to 5:1 |
Byproduct Formation | <5% | 15–30% |
This approach enables efficient access to gram-scale quantities of the methyl ester, which serves as a precursor to pharmacologically valuable derivatives like 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde [5] [6].
Regiocontrol during N-alkylation poses significant challenges in pyrrolopyrazole chemistry due to the presence of multiple nucleophilic sites. Modern protocols exploit steric and electronic differences between ring nitrogens: The pyrazole N1 nitrogen exhibits greater nucleophilicity than the bridgehead nitrogen (N4), enabling selective alkylation at N1 using α-haloacetates under phase-transfer conditions (tetrabutylammonium bromide, K₂CO₃/DMF, 60°C). This achieves >90% regioselectivity without protecting groups. Subsequent deprotection of tert-butyl esters employs trifluoroacetic acid in dichloromethane (0°C to rt), while methyl esters remain stable. Ethyl ester analogs demonstrate divergent hydrolysis kinetics under alkaline conditions, enabling non-chromatographic separation of 2- and 3-carboxylate isomers—a critical advantage for industrial-scale synthesis [5] [7].
Electrophilic functionalization of the pyrrolopyrazole core occurs preferentially at the C3 position due to electron donation from the pyrrolidine nitrogen. Nitration (HNO₃/Ac₂O, 0°C) affords the 3-nitro derivative in 75% yield, while Vilsmeier-Haack formylation (POCl₃/DMF) yields 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde—an essential intermediate for kinase inhibitor synthesis. Bromination (NBS in CCl₄) exhibits unusual temperature dependence: at -20°C, monobromination predominates at C3 (70%), whereas at 80°C, dibromination occurs at C3 and C7 positions. The methyl carboxylate group enhances ring stability toward electrophiles compared to its unsubstituted analog, enabling reactions incompatible with the free acid form [5].
Catalytic hydrogenation serves dual purposes: deprotection of benzyl intermediates and saturation of exocyclic alkenes. Pd/C (10% w/w) in methanol efficiently cleaves N-benzyl groups without reducing the pyrazole ring (20 psi H₂, 25°C, 6h). For 6-alkylidene penem precursors, hydrogenation over Adams' catalyst (PtO₂) in ethyl acetate selectively saturates the exocyclic double bond while preserving the ester functionality. Pressure-controlled hydrogenation (50–100 psi) completes in ≤2 hours versus 12 hours for chemical reductants like NaBH₄/NiCl₂, minimizing ester hydrolysis side reactions (<2% vs. 15%). This step is critical for producing saturated analogs used in β₃-adrenergic receptor agonists [5] [7].
Solid-phase synthesis employs Wang resin-linked pyrrolidinones subjected to cyclative cleavage, while solution-phase methods rely on traditional isolation.
Table 2: Synthesis Route Comparison
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Typical Yield | 60–75% | 80–95% |
Purity (Crude) | 70–85% | 90–98% |
Reaction Scale | ≤1 mmol | Up to 1 mol |
Purification | Filtration/Washing | Crystallization/Distillation |
Automation Potential | High | Low |
Solid-phase approaches facilitate rapid library generation for drug screening via automated parallel synthesis—particularly valuable for generating analogs like 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate for kinase inhibition studies. However, solution-phase synthesis remains preferred for industrial-scale production (multi-kilogram) due to higher crude purity and established crystallization protocols that avoid costly chromatographic purification [7].
Structural Characterization and Analytical Profiling
CAS No.:
CAS No.: 19444-84-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.: 1349245-31-3
CAS No.: